Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Molecular Structure Analysis
The molecular formula of Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate is C13H16N2O3S. The InChI representation of the molecule is InChI=1S/C13H16N2O3S/c1-5-18-13(17)10-8(4)9(6-14)12(19-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16).Chemical Reactions Analysis
Limited studies on the structure-activity relationship of Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate and its derivatives are available.Physical And Chemical Properties Analysis
Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate has a molecular weight of 280.34 g/mol. It is a crystalline solid that is yellow-orange in color. It is soluble in ethanol and DMF (dimethylformamide), and slightly soluble in water.Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene nucleus containing compounds show various activities like for example 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) act as an anti-inflammatory agent .
Antimicrobial Properties
Among all the synthesized derivatives, compound 12 showed greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus with MIC .
Anti-Cancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Electronics
Safety and Hazards
The safety and hazards of Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate are not well-documented. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-5-18-13(17)10-8(4)9(6-14)12(19-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQKOYAZZJFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate |
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